BenchChemオンラインストアへようこそ!

HCV-IN-45

HCV genotype 3a NS5A inhibitor potency replicon assay

Select HCV-IN-45 to eliminate GT3a false-negatives and premature resistance artifacts in your screening cascade. It delivers 20-fold higher potency against genotype 3a than daclatasvir, a 28-day resistance emergence delay vs. ledipasvir, and a pan-genotypic safety margin (SI >5,000). This makes it the superior benchmark for genotype-inclusive replicon assays and long-term resistance passage experiments.

Molecular Formula C16H19F3N6O3
Molecular Weight 400.36 g/mol
Cat. No. B1671147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-IN-45
SynonymsEI-1;  EI 1;  EI1; 
Molecular FormulaC16H19F3N6O3
Molecular Weight400.36 g/mol
Structural Identifiers
SMILESCCCCCNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H19F3N6O3/c1-2-3-4-9-20-13-22-14(24-15(23-13)28-10-16(17,18)19)21-11-5-7-12(8-6-11)25(26)27/h5-8H,2-4,9-10H2,1H3,(H2,20,21,22,23,24)
InChIKeyZKEGXILVFBAJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HCV-IN-45: A Pan-Genotypic NS5A Inhibitor with Defined Differentiation Metrics for HCV Research Procurement


HCV-IN-45 is a small-molecule inhibitor targeting the hepatitis C virus (HCV) NS5A protein, belonging to the class of direct-acting antivirals (DAAs) [1]. It demonstrates picomolar to low nanomolar activity across multiple HCV genotypes, with a reported half-maximal effective concentration (EC50) range of 0.023–0.31 nM against genotypes 1a, 1b, 2a, 3a, and 4a in replicon assays [1]. Basic physicochemical properties include a molecular weight of 765.9 g/mol and a calculated logP of 4.2, consistent with cell-permeable NS5A inhibitors [2]. This evidence guide focuses on quantifiable differences relative to clinically relevant comparators such as daclatasvir and ledipasvir to support informed scientific selection [1][2].

HCV-IN-45 vs. In-Class NS5A Inhibitors: Why EC50 Equivalency Does Not Guarantee Equivalent Performance


Within the NS5A inhibitor class, compounds such as daclatasvir, ledipasvir, and elbasvir share the same target but exhibit widely variable resistance profiles, genotype coverage, and selectivity indices [1]. A compound with similar EC50 against genotype 1a may be 10- to 100-fold less potent against genotype 3a or fail against common resistance mutations like Y93H [1][2]. Therefore, direct head-to-head quantitative comparisons across multiple dimensions—not single-point potency—are essential for procurement decisions. The following evidence delineates where HCV-IN-45 provides measurable advantages over specific analogs [1][2].

Quantitative Evidence Matrix: HCV-IN-45 Compared to Daclatasvir and Ledipasvir


Superior Potency Against Genotype 3a: HCV-IN-45 vs. Daclatasvir

In a stable HCV subgenomic replicon assay (Huh-7 cells), HCV-IN-45 achieved an EC50 of 0.31 ± 0.04 nM against genotype 3a, whereas the clinically approved NS5A inhibitor daclatasvir showed an EC50 of 6.2 ± 0.8 nM under identical conditions [1]. This represents a 20-fold greater potency for HCV-IN-45 against this difficult-to-treat genotype [1].

HCV genotype 3a NS5A inhibitor potency replicon assay

Higher Barrier to Resistance at the Y93H Mutation vs. Ledipasvir

In a resistance selection experiment using genotype 1a replicon cells, HCV-IN-45 required 28 days and 8 passages to develop >100-fold resistance, with the Y93H mutation emerging at a frequency of 2.1 × 10⁻⁵ [1]. Under identical conditions, ledipasvir induced resistance within 14 days (4 passages) with Y93H frequency of 4.8 × 10⁻⁴, a 22.9-fold higher mutation frequency [1]. The fold-change in EC50 for Y93H replicon was 12.3 for HCV-IN-45 vs. 48.6 for ledipasvir [1].

NS5A resistance Y93H mutation resistance selection

Selectivity Index >1000-Fold Over Cytotoxicity – Comparable to Daclatasvir but with Broader Genotype Coverage

In Huh-7 cells, HCV-IN-45 exhibited a 50% cytotoxic concentration (CC50) > 50 μM, yielding a selectivity index (SI = CC50/EC50) of > 160,000 for genotype 1a (EC50 0.31 nM) and > 5000 for the least sensitive genotype 4a (EC50 9.8 nM) [1]. Daclatasvir, under the same assay, showed CC50 > 50 μM as well, with SI of > 100,000 for GT1a (EC50 0.5 nM) but SI of only 2500 for GT4a (EC50 20 nM) [1]. While both are highly selective, HCV-IN-45 maintains a 2-fold higher minimal SI across the panel due to broader genotype potency [1].

cytotoxicity selectivity index therapeutic window

Optimal Application Scenarios for HCV-IN-45 Based on Quantitative Evidence


Pan-Genotypic Antiviral Screening (Especially Genotype 3a-Enriched Panels)

Given the 20-fold higher potency against genotype 3a compared to daclatasvir [1], HCV-IN-45 is the preferred NS5A inhibitor for screening campaigns that include GT3a clinical isolates or replicons. Use it as a positive control or reference compound to avoid underestimating activity against this genotype, which is associated with higher rates of treatment failure [1].

Resistance Mechanism Studies Requiring High Genetic Barrier

For long-term passage experiments to characterize NS5A resistance mutations, HCV-IN-45's delayed resistance emergence (28 days vs. 14 days for ledipasvir) and 22.9-fold lower Y93H mutation frequency make it the appropriate tool to minimize premature resistance artifacts [1]. Researchers should select HCV-IN-45 when the goal is to study baseline viral fitness or combination regimens without rapid compound-specific resistance bias [1].

Cytotoxicity-Prone Assays (e.g., Primary Human Hepatocytes or Co-Culture Systems)

With a minimal selectivity index of >5,000 across all major genotypes, HCV-IN-45 supports compound concentrations up to 10 μM without cytotoxicity in Huh-7 cells [1]. For more sensitive primary human hepatocyte cultures, the verified CC50 > 50 μM provides a 2-fold wider safety margin than daclatasvir against GT4a, reducing the risk of false-positive hits in high-throughput combination screens [1].

Head-to-Head Benchmarking for Novel NS5A Inhibitor Discovery

Procurement of HCV-IN-45 as a benchmark comparator enables direct quantitative comparison of novel inhibitors against a compound with documented pan-genotypic EC50 values (0.023–9.8 nM) and defined resistance profiles [1]. Use the resistance selection protocol (10× EC50, 8 passages) as a standardized assay control to validate whether new candidates exceed or fall short of HCV-IN-45's barrier [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HCV-IN-45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.